(5,6-Dimethyl-1h-benzimidazol-1-yl)methanol
Description
Properties
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-9-10(4-8(7)2)12(6-13)5-11-9/h3-5,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCNDSQZKWGKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941309 | |
| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19539-34-5 | |
| Record name | NSC163162 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DIMETHYL-1-BENZIMIDAZOLEMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Reaction Mechanism
The foundational method for synthesizing benzimidazole derivatives involves the condensation of 4,5-dimethyl-o-phenylenediamine with aldehydes or their equivalents. This reaction proceeds via nucleophilic attack of the amine group on the aldehyde carbonyl, followed by cyclization and aromatization. For (5,6-Dimethyl-1H-benzimidazol-1-yl)methanol, the hydroxymethyl group at position 1 is introduced using formaldehyde or its equivalents.
Key Steps :
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Aldehyde Activation : Sodium metabisulfite adducts of aldehydes (e.g., methyl 4-formylbenzoate sodium metabisulfite) enhance electrophilicity and control regioselectivity.
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Cyclocondensation : Refluxing the aldehyde adduct with 4,5-dimethyl-o-phenylenediamine in ethanol/water mixtures yields the benzimidazole core.
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Oxidation/Reduction : Post-cyclization modifications, such as oxidation of methyl groups or reduction of esters, introduce the methanol moiety.
Optimization Parameters
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Temperature : Reactions typically proceed at 80–100°C under reflux.
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Solvent : Ethanol-water mixtures (3:1) balance solubility and reaction kinetics.
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Catalysts : Acidic conditions (e.g., HCl) accelerate cyclization but may require neutralization for product isolation.
Table 1: Representative Yields for Benzimidazole Synthesis via Aldehyde Condensation
Cyclocondensation with Sodium Metabisulfite Adducts
Two-Step Synthesis
A strategic innovation involves using sodium metabisulfite adducts of aldehydes to suppress side reactions and improve regioselectivity. For example, methyl 4-formylbenzoate sodium metabisulfite adduct reacts with 4,5-dimethyl-o-phenylenediamine to selectively form 2-substituted benzimidazoles. Adapting this method for 1-substitution requires altering the electrophile or protecting group strategy.
Reaction Pathway :
Challenges in 1-Substitution
Achieving substitution at the 1-position instead of the 2-position remains challenging due to electronic and steric factors. Strategies include:
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Protecting Groups : Temporarily blocking the 2-position with acetyl or tosyl groups.
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Directed Metalation : Using lithiation or palladium catalysis to direct substitution.
Post-Synthetic Functional Group Modifications
Ester Hydrolysis and Reduction
Methyl ester intermediates (e.g., methyl [5,6-dimethyl-2-(4-methylbenzyl)-1H-benzimidazol-1-yl]acetate) are hydrolyzed to carboxylic acids and reduced to alcohols using NaBH₄ or LiAlH₄.
Example Protocol :
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Hydrolysis : Treat methyl ester with NaOH in ethanol/water (1:2) at 60°C for 6 h.
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Reduction : React the carboxylic acid with LiAlH₄ in THF at 0°C to room temperature.
Table 2: Functional Group Transformation Yields
Chemical Reactions Analysis
(5,6-Dimethyl-1h-benzimidazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Medicinal Chemistry
(5,6-Dimethyl-1H-benzimidazol-1-yl)methanol has been investigated for its potential therapeutic effects. It exhibits properties that may be beneficial in treating various conditions:
- Anti-inflammatory Activity: Research indicates that derivatives of benzimidazole compounds demonstrate significant anti-inflammatory effects. In particular, studies have shown that certain benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, compounds derived from this compound have shown notable inhibition rates compared to standard anti-inflammatory drugs like diclofenac .
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | % Inhibition |
|---|---|---|---|
| Compound A | 0.1664 | 0.0370 | 92.7 |
| Compound B | 0.2272 | 0.0469 | 97.6 |
Pharmacological Studies
Pharmacological investigations have highlighted the compound's potential as a multitarget agent against diseases such as cancer:
- Prostate Cancer Treatment: Modifications of the benzimidazole scaffold have led to the development of agents that down-regulate androgen receptors, which are crucial in prostate cancer progression. The compound's structural features facilitate interactions with these receptors, providing a pathway for novel cancer therapies .
The biological activity of this compound extends to its ability to act as an enzyme inhibitor:
- Enzyme Inhibition: Studies have reported that certain derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways, indicating potential roles in metabolic disorders .
Case Studies
Case Study 1: Synthesis and Evaluation of Anti-inflammatory Activity
A series of derivatives synthesized from this compound were evaluated for their anti-inflammatory properties using in vitro assays. The results demonstrated a significant reduction in edema volume compared to control groups, highlighting the compound's therapeutic potential.
Case Study 2: Multitarget Approach in Cancer Therapy
Research focused on the synthesis of novel agents based on this compound showed promising results in down-regulating androgen receptors in prostate cancer models. The study concluded that these agents could serve as effective treatments for advanced stages of prostate cancer .
Mechanism of Action
The mechanism of action of (5,6-Dimethyl-1h-benzimidazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in the inflammatory response . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
(1H-Benzimidazol-1-yl)methanol Derivatives
- Structural Difference: The absence of 5,6-dimethyl groups distinguishes these analogs. For example, (1H-benzimidazol-1-yl)methanol lacks methyl substituents, reducing steric hindrance and altering electronic properties.
- Reactivity: The hydroxyl group in (1H-benzimidazol-1-yl)methanol can be oxidized to carboxylic acids (e.g., benzimidazole-2-carboxylic acids) or chlorinated to 2-chloromethyl derivatives, similar to (5,6-dimethyl-1H-benzimidazol-1-yl)methanol . However, the 5,6-dimethyl groups in the latter may slow reaction kinetics due to steric effects .
1-(3,4-Dichlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazol-2-amine (Compound 34)
- Structural Features : Shares the 5,6-dimethylbenzimidazole core but includes a 3,4-dichlorobenzyl group and an amine at C2.
- Synthesis: Prepared via N-alkylation of 5,6-dimethyl-2-aminobenzimidazole with 3,4-dichlorobenzyl chloride (67% yield, >98% purity) .
- Key Difference : The dichlorobenzyl group enhances lipophilicity, which may improve membrane permeability compared to the hydroxymethyl analog .
Functional Group Variations
(2-((1H-Benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone (BIPM)
- Structural Features: Contains a thioether linkage (-S-) and a benzophenone moiety.
- Synthesis: Prepared via condensation of 2-mercaptobenzimidazole and 2-chloromethylbenzimidazole in methanol .
- Comparison: The thioether group in BIPM enables metal coordination (e.g., Pd complexes), whereas the hydroxymethyl group in this compound favors hydrogen bonding .
(1-Benzyl-1H-imidazol-5-yl)methanol
- Structural Features : An imidazole analog with a benzyl group and hydroxymethyl substituent.
- Physicochemical Properties: Molecular weight = 188.23 g/mol; hydrogen-bond donor/acceptor count = 1/3. Similar to this compound but with reduced aromaticity due to the imidazole ring .
Physicochemical and Structural Properties
| Property | This compound | (1-Benzyl-1H-imidazol-5-yl)methanol | 5,6-Dichloro-2-(3-pentanyl)-1H-benzimidazole |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O | C₁₁H₁₂N₂O | C₁₂H₁₄Cl₂N₂ |
| Molecular Weight (g/mol) | 176.22 | 188.23 | 257.16 |
| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 1 (NH) |
| Hydrogen Bond Acceptors | 3 (N, O) | 3 (N, O) | 2 (N) |
| LogP (Predicted) | ~1.2 | ~0.6 | ~3.5 |
| Key Functional Groups | -CH₂OH, 5,6-dimethyl | -CH₂OH, benzyl | -Cl, pentyl |
Biological Activity
(5,6-Dimethyl-1H-benzimidazol-1-yl)methanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12N2O
- CAS Number : 19539-45-4
- Structure : The compound features a benzimidazole core with two methyl groups at the 5 and 6 positions and a hydroxymethyl group attached to the nitrogen atom.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have focused on its ability to inhibit cancer cell proliferation:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound can effectively reduce the proliferation of several cancer cell lines, including melanoma and breast cancer cells. For instance, it was found to induce apoptosis in melanoma B16F10 cells, leading to decreased cell viability .
- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), which result in DNA damage and subsequent activation of apoptotic pathways. Specifically, the compound has been shown to upregulate p53 and p21 proteins, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Studies have demonstrated that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects:
- In Vivo Studies : Animal models have shown that this compound can reduce inflammation markers significantly. Its efficacy was compared with standard anti-inflammatory drugs, showing promising results in reducing edema and pain response .
- Docking Studies : Computational studies suggest that the compound interacts with key inflammatory mediators, potentially inhibiting their activity through competitive binding mechanisms .
Data Summary
| Activity Type | Model/Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | B16F10 melanoma cells | Not specified | Induction of apoptosis via ROS generation |
| Antibacterial | Staphylococcus aureus | Not specified | Disruption of cell membrane |
| Anti-inflammatory | In vivo animal models | Not specified | Inhibition of inflammatory cytokines |
Case Study 1: Anticancer Efficacy
A study conducted on various benzimidazole derivatives demonstrated that this compound significantly inhibited the growth of melanoma cells in vitro. The compound was tested alongside established chemotherapeutics and showed comparable efficacy in inducing apoptosis.
Case Study 2: Anti-inflammatory Effects
In a controlled animal study, this compound was administered to mice with induced inflammation. Results indicated a marked reduction in paw swelling compared to control groups treated with saline or standard anti-inflammatory agents.
Q & A
How can the crystal structure of (5,6-Dimethyl-1H-benzimidazol-1-yl)methanol be accurately determined using X-ray diffraction?
Methodological Answer:
- Data Collection: Use a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure Solution: Employ direct methods via SHELXS or dual-space algorithms in SHELXD for phase determination .
- Refinement: Iteratively refine the model using SHELXL , incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms can be placed geometrically or located via difference Fourier maps .
- Validation: Use PLATON (Integrated in WinGX ) to check for missed symmetry, twinning, or structural outliers. Calculate R-factors (R1 < 5% for high-quality data) .
- Visualization: Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .
What synthetic routes are effective for preparing this compound with high purity?
Methodological Answer:
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Route 1: Condensation of 4,5-dimethyl-1,2-diaminobenzene with glycolic acid in HCl (4 M) under reflux (12 h). Purify via recrystallization (ethanol/water) to achieve >95% purity .
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Route 2: Alkylation of 5,6-dimethyl-1H-benzimidazole with bromomethanol in DMF using K₂CO₃ as a base (60°C, 6 h). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
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Yield Optimization:
Method Solvent Temp (°C) Yield (%) Purity (HPLC) Condensation HCl/H₂O 110 78 97.2 Alkylation DMF 60 85 98.5
How can hydrogen-bonding patterns in this compound crystals be analyzed to predict supramolecular assembly?
Methodological Answer:
- Graph Set Analysis: Use the Etter formalism to categorize hydrogen bonds (e.g., D = donor, A = acceptor). For example, identify motifs like R₂²(8) (two donors/two acceptors forming an 8-membered ring) .
- Software Tools: Analyze crystallographic data with Mercury (CCDC) to map H-bond networks. Calculate interaction energies (e.g., O–H···N) using DFT (B3LYP/6-31G*) .
- Case Study: In analogous benzimidazole derivatives, methanol groups form chains via O–H···N bonds, stabilizing layered structures. Predict similar behavior for this compound .
What methodologies resolve contradictions between experimental and computational spectral data for this compound?
Methodological Answer:
- NMR Discrepancies: If experimental H NMR (e.g., δ 7.8 ppm for benzimidazole protons) conflicts with computed (DFT) shifts, re-optimize the molecular geometry using solvent-specific PCM models (e.g., methanol) .
- IR Analysis: Compare experimental carbonyl stretches (1700–1750 cm⁻¹) with scaled DFT frequencies. Apply a scaling factor (0.961–0.967) to correct anharmonicity .
- Validation: Cross-reference with Cambridge Structural Database entries for similar compounds to identify systematic errors .
What spectroscopic techniques are optimal for characterizing the structure of this compound?
Methodological Answer:
- H/C NMR: Use DMSO-d₆ or CDCl₃. Key signals:
- H: δ 2.3 (CH₃), δ 4.9 (–CH₂OH), δ 7.5–8.1 (aromatic protons) .
- C: δ 20.5 (CH₃), δ 62.1 (–CH₂OH), δ 150.2 (benzimidazole C–N) .
- Mass Spectrometry: ESI-MS in positive mode ([M+H]⁺ expected at m/z 205.1). Confirm fragmentation patterns via HRMS .
- UV-Vis: Measure λ_max in methanol (e.g., 265 nm for π→π* transitions) .
How do solvent choice and reaction conditions impact the stereochemical outcomes in the synthesis of this compound derivatives?
Methodological Answer:
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Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution in alkylation reactions, while protic solvents (MeOH, H₂O) may stabilize intermediates via H-bonding .
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Temperature Effects: Higher temps (80–100°C) accelerate ring closure in benzimidazole formation but risk side reactions (e.g., oxidation of –CH₂OH) .
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Case Study Table:
Solvent Temp (°C) Reaction Time (h) Yield (%) Purity (%) DMF 60 6 85 98.5 MeOH 25 24 65 95.0
What are the key challenges in achieving high-yield purification of this compound, and how can they be addressed?
Methodological Answer:
- Challenge 1: Low solubility in acetonitrile and ethanol complicates recrystallization. Solution: Use mixed solvents (e.g., ethanol/water 7:3) .
- Challenge 2: Light sensitivity (degradation via radical pathways). Solution: Conduct purification under inert gas (N₂) and store in amber vials at –20°C .
- Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for column purification. Monitor fractions via TLC .
How can density functional theory (DFT) be applied to study the electronic properties and reactivity of this compound?
Methodological Answer:
- Geometry Optimization: Use B3LYP/6-311+G(d,p) to optimize the structure. Compare bond lengths/angles with X-ray data to validate the model .
- Frontier Orbitals: Calculate HOMO-LUMO gaps to predict reactivity. For example, a small gap (<4 eV) suggests susceptibility to electrophilic attack .
- Electrostatic Potential Maps: Visualize electron-rich regions (e.g., –OH group) to predict H-bonding sites .
What are the stability considerations for storing this compound, and how can degradation be monitored?
Methodological Answer:
- Storage Conditions: Store at –20°C in amber glass under argon. Avoid exposure to humidity (hygroscopicity) and UV light .
- Degradation Markers: Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Key degradation product: Oxidized form (carboxylic acid derivative) at RT~4.2 min .
- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks. Use NMR to detect new peaks (e.g., δ 8.5 ppm for aldehyde formation) .
How can molecular docking studies be designed to evaluate the binding affinity of this compound derivatives with biological targets?
Methodological Answer:
- Target Selection: Choose proteins with known benzimidazole interactions (e.g., Bcl-2 for anticancer activity or β-lactamases for antimicrobial studies) .
- Docking Software: Use AutoDock Vina or Schrödinger Suite . Set grid boxes to encompass active sites (e.g., 25 ų around His64 in carbonic anhydrase) .
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values. A correlation coefficient >0.7 validates the model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
